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Methyl 2-methylpentadecanoate

Cat. No.: B15444547
CAS No.: 64120-62-3
M. Wt: 270.5 g/mol
InChI Key: NKNFELGRBBHQCW-UHFFFAOYSA-N
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Description

Overview of Methyl 2-methylpentadecanoate within Contemporary Organic Chemistry

This compound is the methyl ester of 2-methylpentadecanoic acid. In the landscape of contemporary organic chemistry, it is classified as a saturated branched-chain fatty acid ester. The defining structural feature is a methyl group located at the second carbon (alpha-position) of the pentadecanoic acid backbone. This alpha-branching significantly influences the molecule's physical and chemical properties compared to its linear isomer, methyl pentadecanoate (B1260718).

The synthesis of 2-methyl-branched fatty acids can occur through various pathways, with fatty acid synthase (FASN) capable of incorporating methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of a methyl branch. nih.gov The presence of a methyl group at the alpha-position creates a chiral center, meaning this compound can exist as two distinct enantiomers (R and S). This stereochemistry can have profound implications for its biological activity and interactions, a factor that is critical in fields such as pharmacology and materials science.

While specific data for this compound is sparse in readily available literature, its parent acid, 2-methylpentadecanoic acid, has been identified in various organisms. nih.gov The esterification of this acid with methanol (B129727) yields the target compound. This reaction is a standard procedure in organic synthesis and lipid analysis, often employed to increase the volatility of fatty acids for techniques like gas chromatography-mass spectrometry (GC-MS). unito.it

Physicochemical Properties of a Related Compound: 2-Methylpentadecanoic Acid

PropertyValueSource
Molecular Formula C16H32O2PubChem
Molecular Weight 256.42 g/mol PubChem
XLogP3 7.2PubChem
CAS Number 25354-92-1PubChem

Note: This table displays data for the parent acid, as comprehensive experimental data for this compound is not widely documented.

Historical Context of Research on Branched-Chain Fatty Acid Esters

The study of fatty acids dates back to the early 19th century with the work of Michel Eugène Chevreul, who first isolated and characterized these molecules from fats and oils. nih.gov However, the focus for much of the history of lipid chemistry remained on straight-chain saturated and unsaturated fatty acids due to their prevalence in common plant and animal fats.

Research into branched-chain fatty acids (BCFAs) gained momentum in the mid-20th century, largely driven by their discovery in bacteria. nih.gov These fatty acids, with methyl branches typically at the iso (second to last carbon) or anteiso (third to last carbon) positions, were found to be major components of bacterial cell membranes. nih.gov This discovery was pivotal, establishing BCFAs as important biomarkers for bacterial identification and classification (chemotaxonomy). nih.govasm.orgnih.gov Early research focused on elucidating their structures, biosynthetic pathways, and their role in maintaining membrane fluidity, particularly in bacteria inhabiting diverse and extreme environments. nih.gov The development of advanced analytical techniques, especially gas chromatography and mass spectrometry, was instrumental in separating and identifying the complex mixtures of BCFA isomers found in natural samples. asm.org

Current Research Trajectories and Definitional Gaps for this compound

Current research on branched-chain fatty acid esters is multifaceted, extending from their roles in microbial ecology to their potential applications in human health and industrial products. Studies are exploring the biological activities of various BCFA isomers, with some showing anti-inflammatory and anti-diabetic properties. nih.govnih.gov For instance, research has shown that different isomers of branched fatty acid esters of hydroxy fatty acids (FAHFAs) exhibit distinct biological effects, with some potentiating glucose-stimulated insulin (B600854) secretion while others have more pronounced anti-inflammatory actions. nih.gov

Despite this progress, significant definitional and data gaps exist specifically for this compound. A primary challenge is the lack of dedicated studies focusing on this particular isomer. Much of the available data is for related compounds like iso- and anteiso-methyl esters or the parent acid, 2-methylpentadecanoic acid. nih.govresearchgate.net This scarcity of specific research means that key physicochemical and biological data for this compound are often inferred rather than empirically determined.

Identified Research and Definitional Gaps:

Lack of Dedicated Synthesis Studies: While the synthesis can be inferred from general esterification methods, specific, optimized synthetic routes for this compound are not well-documented in academic literature.

Absence of Comprehensive Physicochemical Data: Experimental data on properties such as melting point, boiling point, density, and spectral characteristics (beyond basic NMR of analogues) are not readily available.

Unknown Biological Activity: The specific biological roles and potential therapeutic effects of this compound, including the activities of its individual enantiomers, remain uninvestigated.

Limited Occurrence Data: While its parent acid has been noted, the natural occurrence and distribution of this compound itself are not well-characterized.

Scholarly Scope and Research Significance of this compound Studies

The scholarly significance of investigating this compound lies in several key areas of chemical and biological research. As a unique isomer among branched-chain fatty acid esters, its study can contribute to a more complete understanding of structure-property relationships within this class of molecules.

Key Areas of Research Significance:

Chemotaxonomy and Microbial Ecology: The identification and quantification of specific BCFA isomers, including 2-methyl branched variants, can serve as valuable biomarkers for identifying microbial species and understanding microbial community structures in various environments. asm.orgresearchgate.net

Materials Science: Branched-chain fatty acid esters are known for their unique physical properties, such as lower melting points and improved oxidative stability compared to their linear counterparts. researchgate.net Investigating the specific properties of this compound could lead to its use in developing novel lubricants, cosmetics, or other specialty chemical products.

Metabolic and Biomedical Research: The broader class of BCFAs is increasingly recognized for its role in metabolism and disease. nih.govnih.gov Elucidating the metabolic fate and biological activities of this compound could uncover new roles for alpha-branched fatty acids in human health, potentially impacting our understanding of metabolic disorders. nih.govnih.gov

Organic Synthesis and Analytics: The development of stereoselective syntheses for the R- and S-enantiomers of this compound and the establishment of robust analytical methods for their separation and quantification would represent a significant advancement in synthetic and analytical chemistry.

Addressing the current research gaps for this compound would not only fill a void in the fundamental knowledge of lipid chemistry but also potentially unlock new applications and insights across multiple scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B15444547 Methyl 2-methylpentadecanoate CAS No. 64120-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64120-62-3

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

methyl 2-methylpentadecanoate

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19-3/h16H,4-15H2,1-3H3

InChI Key

NKNFELGRBBHQCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)C(=O)OC

Origin of Product

United States

Methodologies for the Synthesis and Derivatization of Methyl 2 Methylpentadecanoate

Stereoselective Synthesis of Methyl 2-methylpentadecanoate

The presence of a chiral center at the second carbon, bearing a methyl group, is a key structural feature of this compound. The stereoselective synthesis of this moiety is crucial for understanding its biological roles and for the development of stereochemically pure compounds.

Establishing the methyl-branched stereocenter at the C-2 position is a significant challenge in the synthesis of this compound. Organocatalysis represents a powerful tool for this purpose. For instance, the use of imidazolidinone catalysts, such as MacMillan's third-generation catalyst, has been effective in the formation of chiral terminal epoxides, which can serve as precursors to the chiral center in hydroxy fatty acids. researchgate.net This approach can lead to high enantiomeric excesses, typically in the range of 90-95%. researchgate.net Although not specifically demonstrated for this compound, this method provides a viable strategy for introducing the chiral methyl group at the α-position of a long-chain fatty acid.

Another approach involves the use of chiral auxiliaries. The Evans asymmetric alkylation, for example, employs chiral oxazolidinones to direct the stereoselective alkylation of a carbonyl group. This well-established method could be adapted to introduce the methyl group at the C-2 position of a pentadecanoic acid precursor with a high degree of stereocontrol.

Ensuring the enantiomeric and diastereomeric purity of this compound is paramount for its potential applications. The choice of synthetic route directly impacts the achievable purity. Asymmetric catalytic methods, as mentioned above, are designed to produce a single enantiomer preferentially. researchgate.net

Following the key stereocenter-forming reaction, purification techniques such as chiral chromatography are often employed to separate any minor, unwanted stereoisomers. Furthermore, the synthesis of stereochemically pure starting materials is a critical factor. For multi-step syntheses, maintaining the stereochemical integrity throughout the reaction sequence is a primary consideration for chemists.

Total Synthesis Strategies for this compound and its Structural Analogues

A general strategy for the total synthesis of this compound could involve the coupling of a C13 or C14 building block with a smaller fragment containing the C-2 methyl group and the ester functionality. Methods like the Suzuki-Miyaura cross-coupling have been shown to be effective in creating carbon-carbon bonds in the synthesis of complex organic molecules, including stereodefined alkenes that can be subsequently reduced to the saturated carbon chain. orgsyn.org

The synthesis of branched fatty acids can also be influenced by the substrate specificity of enzymes like fatty acid synthase, which can utilize methyl-branched CoA esters as substrates. nih.gov This biological insight can inform synthetic strategies, particularly in biomimetic approaches.

Chemo-enzymatic Synthetic Routes Towards this compound

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. This approach is particularly valuable for creating optically pure compounds. For instance, enzymatic kinetic resolution using lipases or proteases like α-chymotrypsin can effectively separate enantiomers of a racemic mixture. researchgate.net A racemic mixture of 2-methylpentadecanoic acid could be resolved using such an enzyme, followed by esterification to yield enantiomerically pure this compound.

Researchers have successfully used a bi-enzymatic, one-pot, two-step approach for the synthesis of optically pure branched fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.net This demonstrates the potential of enzymatic systems in constructing complex lipid molecules with high stereoselectivity. researchgate.net While a specific chemo-enzymatic route for this compound is not detailed in the provided search results, the principles from related syntheses are directly applicable. researchgate.netnih.gov

Strategic Derivatization for Advanced Structural Modification Studies

The ability to selectively modify the structure of this compound allows for the exploration of its structure-activity relationships.

The methyl ester group of this compound is a key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, 2-methylpentadecanoic acid, which can then be coupled with various alcohols to form a library of different esters. This allows for the investigation of how the nature of the ester group affects the compound's physical and biological properties.

Furthermore, the ester can be reduced to the corresponding alcohol, 2-methylpentadecan-1-ol. This alcohol can then serve as a starting point for a range of other transformations, such as etherification or oxidation to an aldehyde. These modifications provide access to a diverse set of structural analogues for further study. The choice of reagents and reaction conditions for these transformations is critical to avoid side reactions and maintain the stereochemical integrity of the C-2 position.

Alkyl Chain Elongation, Shortening, and Branching Strategies

Strategies to modify the carbon backbone of this compound are diverse, encompassing both classical organic chemistry reactions and biochemical pathways.

Alkyl Chain Elongation

Chain elongation transforms the C15 backbone of the pentadecanoate (B1260718) into longer-chain fatty acid esters. This is particularly useful for synthesizing specialty lipids or altering properties like melting point and hydrophobicity.

One prominent chemical method is the Arndt-Eistert homologation . This reaction sequence extends a carboxylic acid chain by a single methylene (B1212753) (-CH2-) unit. cdnsciencepub.comcdnsciencepub.com For this compound, this would first require hydrolysis to the parent 2-methylpentadecanoic acid. The acid is then converted to its acyl chloride, which reacts with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (e.g., silver oxide) and an alcohol (e.g., methanol) yields the chain-elongated ester, Methyl 3-methylhexadecanoate. The Arndt-Eistert reaction is noted for being a reliable method for preparing higher fatty acids from readily available precursors. cdnsciencepub.comresearchgate.net

For a two-carbon extension, malonic ester synthesis is a classic and effective strategy. google.com This involves converting a derivative of the fatty acid into an alkyl halide, which is then used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation yield the chain-extended carboxylic acid, which can be re-esterified.

Biochemically, fatty acid elongation is carried out by enzyme systems known as elongases . youtube.comyoutube.com These enzyme complexes, primarily located in the endoplasmic reticulum, extend fatty acid chains by adding two-carbon units at a time, using malonyl-CoA as the carbon donor. youtube.com While this is a biological process, in vitro application with isolated enzymes could provide a stereospecific route to chain elongation.

Alkyl Chain Shortening

Decreasing the chain length can be achieved through degradative chemical reactions or enzymatic processes.

The Barbier-Wieland degradation is a stepwise chemical method for shortening an aliphatic acid chain by one carbon atom. drugfuture.comwikipedia.orgoxfordreference.com The process begins with the ester, this compound, which is reacted with a Grignard reagent (e.g., phenylmagnesium bromide). This converts the ester into a tertiary alcohol. Dehydration of this alcohol yields an alkene, which is then oxidatively cleaved (e.g., with chromic acid or ozone) to furnish a new, shorter carboxylic acid (2-methyltetradecanoic acid) and a ketone byproduct (benzophenone). oxfordreference.com The process can be repeated to achieve further shortening. A key limitation is that it works best when the alpha-carbon is a simple methylene bridge, a condition not met by this compound, making this method challenging without prior modification. wikipedia.orgdbpedia.org

In biological systems, fatty acid degradation occurs via β-oxidation . bu.edu This mitochondrial and peroxisomal pathway sequentially removes two-carbon acetyl-CoA units from the carboxyl end of a fatty acyl-CoA molecule. While a catabolic process, understanding its enzymatic steps can inform synthetic strategies. The presence of a methyl group at the C-2 position, however, blocks standard β-oxidation, requiring alternative enzymatic pathways for degradation.

Branching Strategies

Introducing additional alkyl branches onto the pentadecanoate chain significantly alters its physical properties, often lowering the melting point and changing its viscosity.

A direct method to introduce a second alkyl group at the C-2 position is through α-alkylation of the ester enolate . youtube.comyoutube.comyoutube.com The α-proton on this compound is acidic due to the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) at low temperatures (-78°C), quantitatively removes this proton to form a resonance-stabilized enolate. youtube.comyoutube.com This enolate can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to introduce a second methyl group, yielding Methyl 2,2-dimethylpentadecanoate. youtube.com

For branching at other positions, the strategy typically involves starting with an unsaturated fatty acid ester. uni-oldenburg.de For instance, an unsaturated analogue of this compound could undergo hydro-alkylation . A Lewis acid-mediated reaction using alkyl chloroformates can introduce alkyl branches at the positions of the original double bond. uni-oldenburg.de Another approach involves zeolite-catalyzed isomerization of unsaturated fatty esters, which can create a mixture of methyl-branched isomers. uni-oldenburg.de

Table 1: Summary of Alkyl Chain Modification Strategies
Modification TypeMethodDescriptionKey Reagents/SystemResulting Product Example
Elongation (+1 Carbon)Arndt-Eistert HomologationStepwise addition of a single methylene unit to a carboxylic acid. cdnsciencepub.comcdnsciencepub.comSOCl₂, CH₂N₂, Ag₂O, CH₃OHMethyl 3-methylhexadecanoate
Elongation (+2 Carbons)Malonic Ester SynthesisAlkylation of malonic ester followed by hydrolysis and decarboxylation. google.comDiethyl malonate, NaOEt, Alkyl halideMethyl 3-methylheptadecanoate
Shortening (-1 Carbon)Barbier-Wieland DegradationStepwise removal of one carbon atom from a carboxylic acid chain. drugfuture.comwikipedia.orgPhMgBr, Ac₂O, CrO₃ or O₃Methyl 2-methyltetradecanoate
Branching (at C-2)α-AlkylationDirect alkylation of the ester enolate at the alpha-carbon. youtube.comyoutube.comLDA, Alkyl halide (e.g., CH₃I)Methyl 2,2-dimethylpentadecanoate
Branching (at other positions)Hydro-alkylationAddition of an alkyl group across a double bond in an unsaturated precursor. uni-oldenburg.deUnsaturated ester, Alkyl chloroformate, Et₃Al₂Cl₃Varies (e.g., Methyl 2,X-dimethylpentadecanoate)

Regioselective Introduction of Additional Functional Groups

Introducing functional groups like hydroxyl (-OH) or halides at specific locations on the long, saturated alkyl chain of this compound is synthetically challenging due to the chemical inertness of C-H bonds. rsc.org Most successful strategies rely on either activating the α-carbon or pre-functionalizing the chain with a reactive handle, such as a double bond.

Functionalization via Unsaturation

A versatile strategy involves the initial introduction of a double bond into the fatty acid chain, followed by functionalization of the alkene.

Epoxidation and Ring-Opening : If an unsaturated analogue, such as Methyl 2-methyl-x-pentadecenoate, is available or can be synthesized, the double bond can be converted into an epoxide (oxirane ring) using a peroxy acid like m-CPBA or peracetic acid. nih.govresearchgate.netgoogle.com This epoxidation is often highly efficient. The resulting epoxide is a valuable intermediate that can undergo regioselective and stereoselective ring-opening reactions with various nucleophiles. acs.orgnih.gov For example, acid-catalyzed hydrolysis opens the ring to form a diol (two hydroxyl groups), while reaction with an alcohol in the presence of an acid catalyst can yield an alkoxy-alcohol.

Hydroboration-Oxidation : This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across a double bond. Treating an unsaturated precursor with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide and a base would install a hydroxyl group at the less substituted carbon of the original double bond.

α-Carbon Functionalization

As discussed previously, the C-2 position is activated by the ester's carbonyl group. The formation of an enolate with a strong base like LDA provides a nucleophilic center at C-2. youtube.com While this is commonly used for alkylation, the enolate can also react with other electrophiles. For example, reaction with a Davis oxaziridine (B8769555) can introduce a hydroxyl group at the α-position, yielding Methyl 2-hydroxy-2-methylpentadecanoate. researchgate.net

Free-Radical Functionalization

Direct functionalization of C-H bonds can be attempted using free-radical reactions, such as free-radical halogenation . youtube.comlibretexts.org This reaction, typically initiated by UV light, can substitute a hydrogen atom with a halogen (e.g., chlorine or bromine). youtube.com However, this method generally lacks regioselectivity on a long alkane chain, producing a mixture of halogenated isomers. youtube.com The presence of the tertiary C-H bond at the C-2 position would be a favored site for abstraction, but reactions at the numerous secondary methylene groups along the chain would also occur, leading to a complex product mixture.

Table 2: Summary of Regioselective Functionalization Strategies
StrategyMethodDescriptionKey ReagentsResulting Functional Group
Via UnsaturationEpoxidation & Ring-OpeningFormation of an epoxide from an alkene precursor, followed by nucleophilic ring-opening. nih.govacs.orgm-CPBA; H₃O⁺ or other nucleophilesDiol, Alkoxy-alcohol, etc.
Via UnsaturationHydroboration-OxidationAnti-Markovnikov hydration of an alkene precursor.1. BH₃-THF; 2. H₂O₂, NaOHHydroxyl (-OH)
α-Carbon ActivationEnolate HydroxylationFormation of an enolate followed by reaction with an electrophilic oxygen source. researchgate.netLDA, Davis oxaziridineHydroxyl (-OH) at C-2
Direct C-H FunctionalizationFree-Radical HalogenationSubstitution of a hydrogen atom with a halogen via a radical chain reaction. Lacks high regioselectivity. youtube.comlibretexts.orgCl₂ or Br₂, UV lightHalogen (-Cl, -Br)

Natural Occurrence, Isolation, and Biosynthetic Pathways of Methyl 2 Methylpentadecanoate

Occurrence in Diverse Biological Systems

The distribution of methyl 2-methylpentadecanoate and its isomers, such as methyl 14-methylpentadecanoate, spans across microbial, plant, and animal kingdoms. These compounds are often minor components of the total lipid profile, requiring sensitive analytical techniques for their detection.

Branched-chain fatty acid esters, including isomers of methyl-substituted pentadecanoates, are known constituents of various bacteria. For instance, the closely related isomer, methyl 14-methylpentadecanoate, has been identified in microorganisms such as Streptomyces malaysiense and Streptomyces antioxidans. nih.gov The presence of these compounds in bacteria is often associated with the composition of their cell membranes, where branched-chain fatty acids contribute to the fluidity and stability of the lipid bilayer. Ruminant animals also harbor bacteria in their rumen that produce branched-chain fatty acids. google.com

A study on the analysis of insecticidal fractions of Azadirachta indica (Neem) and the identification of a novel mannose-capped lipoarabinomannan from Amycolatopsis sulphurea also point to the existence of such methyl esters in complex natural products of microbial origin. thegoodscentscompany.com

Table 1: Microbial Sources of Methyl-substituted Pentadecanoate (B1260718) Isomers

IsomerMicrobial Source
Methyl 14-methylpentadecanoateStreptomyces malaysiense
Methyl 14-methylpentadecanoateStreptomyces antioxidans
Branched-chain fatty acidsRumen bacteria
Methyl estersAmycolatopsis sulphurea

Methylated fatty acid esters are also found in the plant kingdom, often as components of essential oils and waxes. The isomer methyl 14-methylpentadecanoate has been reported in several plant species, including Acacia howittii, Bulbophyllum weddellii, and Sideritis raeseri. thegoodscentscompany.com In plants, these lipid compounds can play roles in defense against herbivores, as signaling molecules, or as components of cuticular waxes that protect against environmental stressors. The analysis of extracts from L. wallichi has also led to the isolation of methyl pentadecanoate, a related fatty acid ester. medchemexpress.com

Table 2: Plant Sources of Methyl-substituted Pentadecanoate Isomers

Isomer/Related CompoundPlant Source
Methyl 14-methylpentadecanoateAcacia howittii
Methyl 14-methylpentadecanoateBulbophyllum weddellii
Methyl 14-methylpentadecanoateSideritis raeseri
Methyl pentadecanoateL. wallichi

In animals, branched-chain fatty acids and their esters are found in various tissues and secretions. For example, branched-chain fatty acids are present in the internal tissues of ruminants, largely as a result of the metabolic activity of their rumen bacteria. google.com Furthermore, a recently discovered class of endogenous mammalian lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs), have been identified in human and mouse tissues. nih.gov These compounds, which include isomers of methyl-branched esters, have demonstrated anti-diabetic and anti-inflammatory properties, suggesting a significant physiological role. nih.gov The analysis of fatty acids in food products, including those from animal sources, is an active area of research, with a focus on understanding the diversity and distribution of compounds like this compound. uni-hohenheim.de

Advanced Isolation and Purification Methodologies from Complex Natural Matrices

The isolation and purification of this compound from complex biological samples present a significant challenge due to its relatively low abundance and the presence of numerous other lipid species. Advanced analytical techniques are therefore essential for its successful separation and enrichment.

Chromatography is a cornerstone for the separation of fatty acid methyl esters (FAMEs). Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of these compounds. uni-hohenheim.denih.govsigmaaldrich.com Prior to GC analysis, a derivatization step to convert fatty acids into their more volatile methyl esters is typically required. nih.govaocs.orgresearchgate.net

For the specific enrichment of branched-chain fatty acids, specialized chromatographic methods have been developed. A patented method describes the use of urea-silica gel thin-layer chromatography followed by silver nitrate (B79036) thin-layer chromatography. google.com In this process, the urea (B33335) forms inclusion complexes with straight-chain fatty acids, allowing for the separation of the branched-chain isomers. The subsequent silver nitrate chromatography further refines the separation based on the degree of unsaturation.

Liquid chromatography (LC) based methods, particularly when coupled with mass spectrometry (LC-MS), are also employed for the analysis of branched fatty acid esters, especially for less volatile or more complex structures like FAHFAs. nih.gov This technique allows for the detailed analysis of different isomers present in a sample. nih.gov

The initial step in the isolation of this compound is the extraction of lipids from the biomass. The choice of extraction method depends on the nature of the source material. For microbial cultures, protocols involving extraction with organic solvents like a chloroform (B151607)/methanol (B129727) mixture are common. nih.gov

For more solid matrices like food or plant tissues, techniques such as microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE) have been shown to be efficient for isolating lipophilic compounds, including branched-chain fatty acids. uni-hohenheim.de These methods offer advantages over traditional Soxhlet extraction in terms of speed and solvent consumption. uni-hohenheim.de

Following the initial lipid extraction, a crucial step is the conversion of fatty acids to their methyl esters (FAMEs) for analysis by GC. This is typically achieved through acid- or base-catalyzed transesterification. nih.gov A common method involves heating the lipid extract with methanolic HCl. nih.govsigmaaldrich.com The resulting FAMEs are then extracted into a non-polar solvent like heptane (B126788) for subsequent chromatographic analysis. sigmaaldrich.com For the analysis of both free and bound fatty acids from bacterial cultures, specific acid- and base-derivatization protocols have been optimized. nih.gov Solid-phase extraction (SPE) can also be used to enrich for specific classes of lipids, such as FAHFAs, from tissue extracts before instrumental analysis. nih.gov

Elucidation of Biosynthetic Pathways for Branched-Chain Fatty Acid Esters

The biosynthesis of branched-chain fatty acids (BCFAs) deviates from the more common straight-chain fatty acid synthesis by utilizing different primer molecules or by incorporating methyl branches during the elongation process. These pathways are particularly well-studied in bacteria, but also occur in other organisms.

Precursor incorporation and metabolic labeling studies are fundamental techniques used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. In the context of BCFAs, these studies have been instrumental in identifying the building blocks for their carbon skeletons.

For the synthesis of BCFAs, short-chain carboxylic acids derived from the catabolism of amino acids often serve as primers. For instance, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) are common primers for iso- and anteiso-BCFAs. wikipedia.org However, for a 2-methyl branched fatty acid like 2-methylpentadecanoic acid, the methyl group is not at the terminal (iso or anteiso) position. This suggests a different mechanism for its incorporation.

Research has shown that fatty acid synthase (FAS) can utilize methylmalonyl-CoA in place of malonyl-CoA during the chain elongation process. nih.govnih.gov This results in the introduction of a methyl group on the growing acyl chain. Specifically, the incorporation of a methylmalonyl-CoA unit would lead to a methyl branch at an even-numbered carbon atom, including the C-2 (alpha) position. nih.govresearchgate.net

To illustrate this, a metabolic labeling study could be designed using isotopically labeled precursors. For example, the introduction of [¹³C]methylmalonyl-CoA into a cell-free system or a culture of an organism known to produce 2-methylated fatty acids would be expected to result in the incorporation of the ¹³C label at the methyl branch of 2-methylpentadecanoic acid. Similarly, labeled acetyl-CoA would be incorporated into the backbone of the fatty acid chain.

Labeled PrecursorExpected Labeled Position in 2-methylpentadecanoic acidRationale
[¹³C]methylmalonyl-CoA (methyl-labeled)C-2 methyl groupIncorporation during elongation introduces the methyl branch. nih.govnih.gov
[¹⁴C]acetyl-CoACarbon backbone of the fatty acidServes as the primary building block for the fatty acid chain. csun.edu
[¹³C]propionatePotential precursor for methylmalonyl-CoAPropionyl-CoA can be carboxylated to form methylmalonyl-CoA.

The formation of this compound involves two key enzymatic steps: the synthesis of the 2-methylpentadecanoic acid backbone and the subsequent esterification to add the methyl group.

Alpha-Methylation during Fatty Acid Synthesis:

The key enzymatic step for the formation of the 2-methyl branch is the condensation reaction catalyzed by the β-ketoacyl-ACP synthase (KAS) domain of the fatty acid synthase (FAS) complex. In this reaction, instead of the usual substrate malonyl-ACP, the enzyme incorporates methylmalonyl-ACP. The subsequent rounds of reduction, dehydration, and a second reduction, which are canonical steps in fatty acid synthesis, would then lead to the elongation of the acyl chain with a methyl group at the alpha position relative to the carboxyl group. nih.govresearchgate.net

Esterification:

Once 2-methylpentadecanoic acid is synthesized, it undergoes esterification to form this compound. This reaction is catalyzed by a class of enzymes known as methyltransferases. Specifically, a fatty acid O-methyltransferase (FAMT) would catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to the carboxyl group of 2-methylpentadecanoic acid.

The reaction can be depicted as: 2-methylpentadecanoic acid + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

This enzymatic methylation is a well-established mechanism for the formation of fatty acid methyl esters in various organisms.

Enzymatic StepEnzyme/Enzyme ComplexSubstratesProducts
Fatty Acid Synthesis (with alpha-methylation)Fatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH2-methylpentadecanoic acid
EsterificationFatty Acid O-Methyltransferase (FAMT)2-methylpentadecanoic acid, S-adenosyl-L-methionine (SAM)This compound, S-adenosyl-L-homocysteine (SAH)

The biosynthesis of this compound is under tight genetic and biochemical control to ensure its production in appropriate amounts and at the right time. This regulation primarily targets the key enzymes involved in the pathway.

Genetic Regulation:

The expression of genes encoding the fatty acid synthase (FAS) complex and the fatty acid O-methyltransferase (FAMT) is a critical point of regulation. In many organisms, the genes for fatty acid biosynthesis are organized in operons or clusters, allowing for coordinated expression. Transcription factors play a crucial role in modulating the expression of these genes in response to various cellular signals and environmental cues. For instance, in some bacteria, the expression of genes involved in branched-chain fatty acid synthesis is regulated by the availability of the precursor amino acids. peerj.com

Furthermore, the genes encoding the enzymes responsible for the synthesis of the precursors, such as the enzymes that convert propionyl-CoA to methylmalonyl-CoA, are also subject to genetic regulation.

Biochemical Regulation:

At the biochemical level, the activity of the enzymes themselves is regulated. This can occur through allosteric regulation, where the binding of a small molecule to the enzyme modulates its activity, or through post-translational modifications, such as phosphorylation.

For example, the activity of acetyl-CoA carboxylase, which produces malonyl-CoA, is a key regulatory point in fatty acid synthesis. researchgate.net The relative intracellular concentrations of malonyl-CoA and methylmalonyl-CoA can influence the probability of incorporation of a methyl branch by the FAS. nih.gov

The activity of the fatty acid O-methyltransferase can also be regulated by the availability of its substrates, 2-methylpentadecanoic acid and S-adenosyl-L-methionine, as well as by feedback inhibition from the product, this compound, or S-adenosyl-L-homocysteine.

Regulatory MechanismTargetEffect
Transcriptional RegulationFAS and FAMT genesControls the amount of enzyme synthesized. peerj.com
Allosteric RegulationAcetyl-CoA CarboxylaseModulates the supply of malonyl-CoA for fatty acid synthesis. researchgate.net
Substrate AvailabilityFAS and FAMTThe rate of reaction is dependent on the concentration of precursors.
Feedback InhibitionFAMTThe product of the reaction can inhibit the enzyme, preventing over-accumulation.

Biological and Ecological Roles of Methyl 2 Methylpentadecanoate

Molecular Mechanisms Underlying Biological Activity

The specific molecular interactions of methyl 2-methylpentadecanoate are a subject of ongoing research. However, studies on related fatty acid methyl esters (FAMEs) provide a framework for understanding its potential biological activities.

Detailed studies specifically elucidating the interactions of this compound with cellular receptors and enzymes are not extensively documented in publicly available research. The biological activities of fatty acid esters are often broad, and pinpointing a single receptor or enzyme interaction can be challenging. However, the biological activity of similar compounds suggests potential interactions. For instance, some fatty acid esters have been shown to inhibit enzymes like cyclooxygenase, which is involved in inflammation.

The methylation of fatty acids, a process catalyzed by methyltransferases, is a crucial biological transformation that can alter the bioavailability and bioactivity of molecules. nih.gov This modification is central to the function of many metabolic pathways. nih.gov While direct evidence for this compound's modulation of specific intracellular pathways is limited, the broader class of fatty acid methyl esters has been shown to influence various cellular processes. For example, FAMEs from vegetable oils have demonstrated antifungal activity, which is likely due to the disruption of fungal cell membrane integrity or key metabolic pathways. researchgate.net The integration of metabolomic and transcriptomic data is a powerful approach to understanding how such compounds modulate metabolic networks in immune cells like macrophages. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structure. elsevierpure.com Such studies are valuable for understanding how the chemical features of a molecule like this compound contribute to its biological effects and for identifying more potent analogues. elsevierpure.comnih.gov

For instance, QSAR studies on a series of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) revealed that lipophilicity and the dimensions of substituents are critical for inhibitory activity. nih.gov Similarly, a QSAR model for the antitubercular activity of thiazolidine-4-one derivatives showed that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov In the context of antifungal agents, the toxicity of 2-alkynoic acids and their methyl esters is influenced by chain length, with an optimal chain length leading to maximum fungitoxicity. nih.gov This suggests that the specific chain length and the methyl group of this compound are key determinants of its biological function.

Roles in Inter-species Interactions and Chemico-ecological Dynamics

This compound has been identified as a component in the chemical signaling of various organisms, highlighting its role in the complex web of interactions within ecosystems.

Fatty acid derivatives, including methyl esters, are well-known semiochemicals, which are chemicals involved in communication. Methyl 14-methylpentadecanoate, an isomer of this compound, has been cataloged as a floral compound, suggesting a role in plant-insect interactions. pherobase.com These compounds can act as pheromones (for intraspecies communication) or allomones (for interspecies communication). The Pherobase, a comprehensive database of behavior-modifying chemicals, lists methyl 14-methylpentadecanoate, indicating its significance in chemical ecology. pherobase.com

This compound and related compounds have been found in various organisms where they may serve a defensive role. For example, methyl 14-methylpentadecanoate is a major component of the biofilm produced by vancomycin-resistant Staphylococcus aureus (VRSA), which could contribute to its defense against antibiotics. glpbio.comcaymanchem.com It has also been identified in the leaf extract of Acalypha indica and in microalgae, where it may contribute to the plant's or alga's defense against herbivores or pathogens. glpbio.comcaymanchem.com The presence of this compound in various natural sources, from bacteria to plants, suggests its involvement in a wide range of ecological defense strategies. nih.gov

Advanced Analytical Techniques for the Characterization and Quantification of Methyl 2 Methylpentadecanoate

High-Resolution Mass Spectrometry (HRMS) Applications

HRMS has become an indispensable tool in both qualitative and quantitative workflows due to its ability to provide accurate mass measurements, which enhances compound identification and selectivity in complex mixtures. bioanalysis-zone.comresearchgate.net Its application has been increasingly adopted for its operational ease and the capability to combine quantitative analysis with qualitative data exploration. bioanalysis-zone.com

The structural characterization of saturated BCFAMEs is a complex task, as standard electron ionization (EI) mass spectrometry often fails to unambiguously assign the position of methyl branching in isomers. nih.govresearchgate.net However, tandem mass spectrometry (MS/MS) experiments involving the collisional dissociation of molecular ions provide highly characteristic fragments that enable confident structural identification. nih.govresearchgate.net

For methyl 2-methylpentadecanoate, which is an iso-BCFAME, the fragmentation pattern is distinct from its anteiso and other positional isomers. Upon collisional activation, iso-BCFAMEs characteristically produce a prominent ion corresponding to the loss of the terminal isopropyl group. nih.govresearchgate.net

Key Fragmentation Pathways for Isomeric Differentiation:

iso-BCFAME (e.g., this compound): The mass spectra are dominated by a fragment ion resulting from the loss of a 43 Da moiety ([M-43]⁺), which corresponds to the terminal isopropyl group (C₃H₇). nih.govresearchgate.net

anteiso-BCFAME: These isomers yield prominent ions from fragmentation on both sides of the methyl branch, specifically showing losses of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺). nih.govresearchgate.net

This ability to generate uniquely specific ions through EI-MS/MS allows for highly confident differentiation between isomers, a critical step in the correct identification of this compound in a mixture of other fatty acids. nih.govresearchgate.net

Table 1: Characteristic Mass Fragments for Isomeric Differentiation of C17:0 BCFAMEs

Isomer TypeExample CompoundCharacteristic Fragment Ion(s)Neutral Loss (Da)Corresponding MoietyReference
isoMethyl 15-methylhexadecanoate[M-43]⁺43Isopropyl (C₃H₇) nih.gov, researchgate.net
anteisoMethyl 14-methylhexadecanoate[M-29]⁺ and [M-57]⁺29 and 57Ethyl (C₂H₅) and sec-Butyl (C₄H₉) nih.gov, researchgate.net

Quantitative analysis of this compound in complex samples like foodstuff, dairy products, or biological tissues presents significant challenges, primarily due to matrix effects. researchgate.netnih.govnih.gov Matrix effects are caused by co-eluting components that can suppress or enhance the ionization of the target analyte, thereby affecting the accuracy and precision of the measurement. nih.govnih.gov

To overcome these challenges, robust methods using Gas Chromatography coupled with Mass Spectrometry, often operating in Selected Ion Monitoring (GC/MS-SIM) mode, are employed. researchgate.net This approach allows for the exclusive quantification of minor fatty acids, including methyl-branched isomers. researchgate.net A key aspect of accurate quantification is the use of appropriate internal standards. researchgate.netnih.gov

A validated approach involves a dual internal standard system: researchgate.net

Recovery Standard: A compound not naturally present in the samples, such as 10,11-dichloroundecanoic acid, is added before sample preparation (extraction and transesterification) to monitor and correct for analyte loss during these steps. researchgate.net

Quantification Standard: A series of fatty acid ethyl esters (FAEEs) are added just before analysis to serve as internal standards for calculating the concentration of the target FAMEs. researchgate.net

This methodology enables the precise quantification of methyl-branched fatty acids in various matrices, with reported high recovery rates (>96%) and good standard deviations. researchgate.net HRMS further enhances this process by allowing the use of narrow mass windows, which significantly improves specificity and signal-to-noise ratio, leading to better assay sensitivity. researchgate.net

Table 2: Example Setup for Quantitative Analysis of Methyl-Branched Fatty Acids via GC/MS

Analytical StepProcedure/ComponentPurposeReference
Sample PreparationAccelerated Solvent Extraction (ASE) followed by transesterificationTo extract lipids and convert fatty acids to their corresponding methyl esters (FAMEs) for GC analysis. researchgate.net
Internal Standard 1Addition of 10,11-dichloroundecanoic acid (DC-11:0) prior to extractionServes as a recovery check for extraction and derivatization steps. researchgate.net
Internal Standard 2Addition of fatty acid ethyl esters (FAEEs) prior to injectionUsed for the final calculation of analyte concentration. researchgate.net
AnalysisGC/EI-MS in Selected Ion Monitoring (SIM) modeProvides high selectivity and sensitivity for quantifying target FAMEs in complex mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including the precise assignment of stereochemistry. sciepub.com

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to unambiguously confirm the structure of this compound.

¹H NMR: Provides information on the number and environment of protons. Key signals would include the methoxy (B1213986) singlet of the ester group (~3.6 ppm), the multiplet for the proton at the C-2 branch point, the long aliphatic chain protons, and the terminal methyl groups. sciepub.com

¹³C NMR: Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aliphatic chain, and the methyl branch carbon.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons and tracing the connectivity of the entire carbon backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.

This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-methyl 2-methylpentadecanoate. Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of a chiral shift reagent (CSR) can resolve this. tcichemicals.com

A CSR is an optically pure compound that, when added to a solution of a racemic mixture, forms transient diastereomeric complexes with each enantiomer. rsc.orgnih.gov These complexes have slightly different magnetic environments, causing the once-overlapping NMR signals of the two enantiomers to separate into two distinct sets of peaks. The enantiomeric excess (ee) or purity of the sample can then be determined by integrating the corresponding resolved peaks. tcichemicals.com Paramagnetic metals in some CSRs can cause signal broadening, but other options are available that avoid this issue. tcichemicals.com

Advanced Chromatographic Separations (GC-MS, LC-MS)

Chromatography is the foundational step for separating this compound from other components in a complex matrix before its detection and quantification. nih.gov The full process of analysis involves derivatization (esterification), injection, separation, identification, and quantitation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust technique for the analysis of FAMEs. nih.govnih.gov

Derivatization: Fatty acids are typically converted to their more volatile methyl esters (FAMEs) via acid- or base-catalyzed reactions to make them suitable for GC analysis. nih.govnih.gov

Injection: Cold injection techniques are often preferred over split injection to avoid sample discrimination based on boiling point. nih.gov

Separation: Modern fused-silica capillary columns with polar stationary phases (e.g., cyano-phases) provide excellent separation of FAMEs, including positional and geometric isomers. nih.govnih.gov

Detection: Mass spectrometry provides definitive identification and allows for sensitive quantification, especially when using SIM mode to monitor for characteristic ions, which can resolve partially overlapping chromatographic peaks. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an increasingly utilized alternative, particularly for less volatile or thermally labile compounds. strath.ac.uk

Advantages: It can sometimes reduce the need for derivatization, although derivatization strategies can be employed to improve ionization efficiency and sensitivity. strath.ac.uknih.gov

Application: LC coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful approach for fatty acid analysis. strath.ac.uk For some challenging separations, such as certain isomers of methylcitric acid, LC-MS/MS is essential. nih.gov

Table 3: Comparison of GC-MS and LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
PrincipleSeparates volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.Separates compounds in the liquid phase based on their partitioning between a mobile and stationary phase.
Sample VolatilityRequires analytes to be volatile or be made volatile via derivatization (e.g., esterification).Suitable for a wider range of volatilities, including non-volatile compounds.
DerivatizationGenerally required for fatty acids (conversion to FAMEs). nih.govMay not be required, but can be used to improve sensitivity. strath.ac.uknih.gov
Separation PowerExcellent resolution for isomers, especially with long, polar capillary columns. nih.govnih.govHighly effective, with different selectivity compared to GC. Can be coupled with different column chemistries.
Common ApplicationThe conventional "gold standard" for routine FAME analysis in many biological and food samples. strath.ac.ukIncreasingly used for lipidomics and analysis of less stable or more polar analytes. strath.ac.uk

Optimization of Stationary Phases and Mobile Phases for Resolution

The successful separation of this compound from other fatty acid methyl esters (FAMEs) and isomers by gas chromatography is critically dependent on the selection and optimization of the stationary and mobile phases. Given its branched nature and potential for chirality at the C-2 position, achieving adequate resolution requires careful consideration of column chemistry.

For the analysis of FAMEs, including branched-chain variants, capillary columns with polar stationary phases are generally preferred. Polyethylene glycol (PEG) phases, such as those marketed under the trade name Carbowax 20M, and highly polar cyanopropyl polysiloxane phases are effective for separating FAMEs based on their polarity and, to a lesser extent, their boiling points. The choice of stationary phase is dictated by the complexity of the sample matrix and the specific isomers that need to be resolved. In the case of this compound, separation from its straight-chain isomer, methyl hexadecanoate, and other positional isomers of methyl-branched pentadecanoates is a primary objective.

For the enantioselective separation of chiral compounds like (R)- and (S)-methyl 2-methylpentadecanoate, chiral stationary phases (CSPs) are indispensable. researchgate.netnih.gov These phases are typically based on cyclodextrin (B1172386) derivatives immobilized on a polysiloxane backbone. nih.govgcms.czuni-muenchen.de The selection of the specific cyclodextrin derivative and the nature of its substituents are critical for achieving chiral recognition and, consequently, enantiomeric separation. gcms.czuni-muenchen.de The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. uni-muenchen.de

The mobile phase in gas chromatography is an inert gas, referred to as the carrier gas. The choice of carrier gas (e.g., helium, hydrogen, or nitrogen) and its linear velocity can significantly impact separation efficiency and analysis time. Hydrogen often provides the best efficiency at higher linear velocities, leading to faster analyses. The temperature program of the GC oven is another critical parameter that is optimized to achieve the desired resolution of FAMEs. A typical temperature program might involve an initial hold at a lower temperature, followed by a controlled ramp to a higher temperature to elute the higher-boiling-point esters. nih.gov

Table 1: Commonly Used Stationary Phases for the GC Analysis of Fatty Acid Methyl Esters

Stationary Phase Type Common Trade Names Application Notes
Polyethylene Glycol (PEG) Carbowax 20M, DB-WAX, HP-INNOWax Good for general FAME analysis, separates based on polarity.
Cyanopropyl Polysiloxane SP-2340, SP-2380, CP-Sil 88 Highly polar phases for resolving cis/trans isomers and positional isomers.
Derivatized Cyclodextrins Chirasil-Dex, Rt-βDEX, MEGA-DEX For the enantioselective separation of chiral FAMEs. uni-muenchen.de

This table provides examples of stationary phases and is not exhaustive. The optimal phase depends on the specific analytical challenge.

Derivatization Strategies for Enhanced Detection and Separation

The direct analysis of the parent fatty acid, 2-methylpentadecanoic acid, by gas chromatography is often challenging due to its high polarity and low volatility, which can lead to poor peak shape and adsorption issues within the GC system. sigmaaldrich.com Therefore, derivatization to its methyl ester, this compound, is a crucial step to increase volatility and improve chromatographic performance. sigmaaldrich.comacs.orgnih.gov This process, known as esterification or transesterification, converts the polar carboxyl group into a less polar ester. sigmaaldrich.com

Several reagents and methods are available for the preparation of FAMEs. The choice of method depends on the nature of the sample (e.g., free fatty acids vs. complex lipids) and the potential for side reactions.

One common method involves the use of boron trifluoride (BF₃) in methanol (B129727) . In a typical procedure, the lipid sample is heated with a 10-14% BF₃-methanol solution. nih.gov This reagent effectively catalyzes both the esterification of free fatty acids and the transesterification of acylglycerols.

Another widely used acidic catalyst is methanolic hydrogen chloride (HCl) . This can be prepared by bubbling anhydrous HCl gas through methanol or by the reaction of acetyl chloride with methanol. aocs.org The sample is typically heated with the reagent to achieve complete methylation. A simplified one-step method using a mixture of concentrated HCl, methanol, and toluene (B28343) has been shown to be effective for various lipid samples. nih.gov

For samples sensitive to acidic conditions, base-catalyzed transesterification can be employed, although it is generally more suitable for glycerolipids than for free fatty acids. Reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol are used under milder temperature conditions. nih.gov

It is imperative to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction. sigmaaldrich.com After derivatization, the FAMEs are typically extracted into a nonpolar solvent like hexane (B92381) or isooctane (B107328) before injection into the GC. sigmaaldrich.comacs.org

Table 2: Common Derivatization Reagents for the Preparation of Fatty Acid Methyl Esters

Reagent Catalyst Type Typical Reaction Conditions Notes
Boron Trifluoride in Methanol (BF₃-MeOH) Acid Heat at 60-100°C Effective for both esterification and transesterification. acs.orgnih.gov
Methanolic Hydrogen Chloride (HCl-MeOH) Acid Heat at 45-90°C Can be prepared from acetyl chloride and methanol. nih.govaocs.org
Boron Trichloride in Methanol (BCl₃-MeOH) Acid Heat at 60°C Considered to cause fewer artifacts than BF₃ for certain fatty acids. sigmaaldrich.comaocs.org
Sodium Methoxide in Methanol (NaOMe-MeOH) Base Room temperature to 60°C Primarily for transesterification of glycerolipids. nih.gov

Reaction times and temperatures vary depending on the specific protocol and sample type.

Auxiliary Spectroscopic Methods for Conformational and Chiroptical Analysis (e.g., IR, CD)

While chromatography provides information on the presence and quantity of this compound, spectroscopic techniques such as Infrared (IR) spectroscopy and Circular Dichroism (CD) offer valuable insights into its molecular structure, including its conformation and, for chiral molecules, its absolute configuration.

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. A strong absorption band is expected in the region of 1740-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations of the methyl and methylene (B1212753) groups in the long alkyl chain would be observed around 2950-2850 cm⁻¹. The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification by comparison with a reference spectrum.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nlrsc.org As this compound possesses a chiral center at the C-2 position, it is a candidate for VCD analysis. VCD spectroscopy provides detailed information about the three-dimensional arrangement of atoms in space, i.e., its absolute configuration and conformational preferences in solution. nih.govru.nlsemanticscholar.org By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for the (R)- and (S)-enantiomers, it is possible to unambiguously determine the absolute configuration of the molecule. nih.govresearchgate.net Furthermore, VCD can be used to study the conformational equilibria of flexible molecules like long-chain methyl esters in different solvent environments. rsc.org

Table 3: Spectroscopic Data for the Analysis of Methyl Esters

Spectroscopic Technique Information Obtained Expected Spectral Features for this compound
Infrared (IR) Spectroscopy Functional group identification, molecular fingerprinting. Strong C=O stretch (~1740 cm⁻¹), C-O stretches (1300-1000 cm⁻¹), C-H stretches (~2950-2850 cm⁻¹).
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral centers, conformational analysis in solution. nih.govru.nl A unique VCD spectrum with positive and negative bands corresponding to its specific enantiomer and conformation.

The exact positions and intensities of spectral bands are dependent on the molecular environment and conformation.

Future Research Directions and Potential Academic Applications for Methyl 2 Methylpentadecanoate

Development of Novel and Sustainable Synthetic Methodologies for Scalability

Current methods for producing branched-chain fatty acids and their esters often rely on byproducts from other industrial processes, such as the production of dimerized fatty acids. google.com These methods can lack specificity and scalability. Future research is poised to develop more direct, sustainable, and scalable synthetic routes.

Key areas of investigation include:

Catalytic Skeletal Isomerization: A promising approach involves the skeletal isomerization of unsaturated fatty acids (with 10 to 25 carbon atoms) or their alkyl esters. google.com This process, conducted in the presence of water or a lower alcohol at temperatures between 150°C and 350°C using a zeolite catalyst, can produce branched-chain fatty acids. google.com The choice of zeolite is critical, requiring a linear pore structure that is large enough for the diffusion of the branched products but small enough to hinder dimerization. google.com

Enzymatic Synthesis: Biocatalytic methods offer a green alternative to traditional chemical synthesis. Lipases, such as the immobilized lipase (B570770) Novozym® 435, have shown efficacy in catalyzing the esterification of branched acids and alcohols. mdpi.com While challenges exist, particularly with branched acids due to steric hindrance near the enzyme's active site, optimizing reaction conditions (e.g., temperature and substrate ratios) can lead to high conversion rates. mdpi.com Future work will likely focus on discovering or engineering more efficient lipases for this purpose.

Discovery of Undiscovered Biological Roles and Identification of Novel Molecular Targets

While the precise biological roles of methyl 2-methylpentadecanoate are not extensively documented, the broader class of branched-chain fatty acids (BCFAs) is known to be present in various organisms, including mammals, typically as minor components in adipose tissues. nih.gov The formation of these BCFAs often results from the promiscuity of fatty acid synthase (FASN), which can utilize methyl-branched CoA esters derived from the breakdown of branched-chain amino acids. nih.gov

Future research should aim to:

Elucidate Biosynthetic Pathways: Investigate the specific enzymatic processes leading to the formation of 2-methylpentadecanoic acid in organisms where it has been identified, such as Chondrosia reniformis and Aplysina lacunosa. nih.gov This includes exploring the role of enzymes like ECHDC1, which has been identified as a metabolite repair enzyme that limits the formation of branched-chain fatty acids by degrading ethylmalonyl-CoA and methylmalonyl-CoA. nih.gov Understanding these pathways could reveal new regulatory mechanisms in lipid metabolism.

Identify Molecular Interactions: Determine the specific proteins and cellular pathways that interact with this compound. This could involve techniques like affinity chromatography and mass spectrometry to pull down binding partners and identify novel molecular targets.

Functional Studies: Once potential targets are identified, functional studies in cell culture and model organisms can be employed to understand the physiological consequences of these interactions. This could uncover roles in cell signaling, membrane structure, or energy metabolism.

Engineering Advanced Biotechnological Production Routes in Microbial Systems

The production of fatty acid esters through microbial fermentation is a rapidly advancing field, offering a renewable and scalable alternative to chemical synthesis. nih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli has shown great promise for producing various fatty acid derivatives. nih.govmdpi.com

Future research in this area for this compound should focus on:

Pathway Engineering in Yeast and Bacteria: S. cerevisiae has been successfully engineered to produce short- and branched-chain alkyl esters. nih.govnih.govresearchgate.net This involves introducing heterologous genes, such as wax ester synthase genes from marine bacteria, and modifying native metabolic pathways to increase the precursor supply of both the fatty acid and alcohol moieties. nih.govnih.gov For instance, deleting negative regulators of phospholipid metabolism can increase the flux towards fatty acyl-CoAs, a key precursor. nih.govnih.gov Similar strategies have been applied in E. coli. nih.gov

Enhancing Precursor Supply: A major challenge is channeling metabolic flux towards the synthesis of the specific branched-chain precursor, 2-methylpentadecanoyl-CoA, and methanol (B129727). This will likely require the introduction and optimization of pathways for branched-chain amino acid degradation or other novel biosynthetic routes. nih.gov

Optimization of Fermentation: High-cell-density fermentation strategies are crucial for achieving economically viable titers of the desired product. nih.gov Combining genetic engineering with optimized fermentation conditions has the potential to significantly boost the production of this compound.

Integration into Systems Biology and Multi-Omics Approaches

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as lipidomics, proteomics, metabolomics, and transcriptomics—can provide a comprehensive view of the molecular changes induced by this compound. nih.govnih.gov

Future research directions include:

Lipidomic Profiling: Detailed lipidomic analysis can map the incorporation of 2-methylpentadecanoic acid into different lipid classes and track its metabolic fate within the cell.

Integrative Multi-Omics: By combining lipidomic data with proteomic and transcriptomic data, researchers can identify correlations between the presence of this compound and changes in protein expression and gene transcription. mdpi.comosti.gov This integrated approach can help to build regulatory networks and identify key pathways affected by the compound, such as those involved in fatty acid metabolism, which have been shown to be altered in diseases like thyroid carcinoma. nih.govmdpi.com

Computational Modeling: The data generated from multi-omics studies can be used to construct computational models of metabolic networks. nih.gov These models can simulate the effects of this compound on cellular metabolism and predict potential points of intervention.

Development of Ecologically Benign Synthesis and Isolation Practices

The principles of green chemistry are increasingly important in chemical manufacturing. For this compound, this involves developing environmentally friendly methods for both its synthesis and purification.

Future research in this area will likely focus on:

Solvent-Free Synthesis: Performing reactions in the absence of traditional organic solvents can significantly reduce waste and environmental impact. mdpi.comresearchgate.net Biocatalytic processes using immobilized enzymes are well-suited for solvent-free conditions. mdpi.commdpi.com

Green Extraction Solvents: For isolation and purification, replacing hazardous solvents like hexane (B92381) and chloroform (B151607) with greener alternatives is a key goal. mdpi.com Promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), terpenes (like d-limonene), and even fatty acid ethyl esters (FAEEs) themselves, which are renewable, non-toxic, and biodegradable. nih.govacs.org

Advanced Separation Techniques: Techniques like molecular distillation and supercritical fluid extraction can offer more environmentally friendly alternatives to traditional solvent-based purification methods. researchgate.netmdpi.com

Exploration of this compound in Materials Science and Green Chemistry

The physical properties of branched-chain fatty acid esters make them attractive candidates for various applications in materials science and green chemistry. The branching in their structure disrupts the packing of the alkyl chains, which can lead to improved properties at low temperatures. mdpi.com

Potential areas for future research include:

Biolubricants and Biofuels: Branched-chain esters often exhibit superior cold-flow properties compared to their linear counterparts, making them valuable as additives for biodiesel to prevent crystallization at low temperatures. mdpi.comnih.govresearchgate.netdigitellinc.com Further research could optimize the structure of these esters for even better performance as biolubricants or cold-flow improvers.

Phase Change Materials (PCMs): Fatty acid esters are being investigated as sustainable PCMs for thermal energy storage. rsc.org By modifying the structure, such as the length of the alkyl chain and the degree of branching, the melting temperature and heat storage capacity can be tuned for specific applications. rsc.org

Green Solvents: As mentioned, fatty acid esters are themselves considered green solvents due to their low toxicity and biodegradability. nih.gov The specific properties of this compound as a solvent for various chemical processes could be a fruitful area of investigation.

Surfactants and Emulsifiers: Esterification of sugars like trehalose (B1683222) with fatty acids can produce non-ionic surfactants with a range of properties. pharmaexcipients.com The unique structure of 2-methylpentadecanoic acid could be used to create novel surfactants with specific emulsifying or foaming capabilities for use in the food, cosmetic, or pharmaceutical industries. mdpi.compharmaexcipients.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 2-methylpentadecanoate to achieve high purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate esterification catalysts (e.g., sulfuric acid or enzymatic methods), controlling reaction temperature (typically 60–80°C), and employing purification techniques like fractional distillation or column chromatography. Purity validation via NMR (e.g., confirming the absence of unreacted 2-methylpentadecanoic acid) and GC-MS (to detect residual solvents) is critical. Replicating protocols with standardized reagents (ACS grade) minimizes batch variability .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For molecular weight confirmation and impurity profiling (e.g., detecting branched-chain isomers).
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve structural features like methyl branching at the C2 position.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify ester carbonyl (C=O) stretching bands (~1740 cm⁻¹).
    Calibration with certified reference materials ensures accuracy .

Q. What are best practices for ensuring reproducibility in experiments involving this compound?

  • Methodological Answer : Reproducibility requires:

  • Standardized Protocols : Detailed documentation of synthesis steps, solvent purity, and storage conditions (e.g., inert atmosphere, −20°C).
  • Equipment Calibration : Regular validation of GC-MS and HPLC systems using internal standards.
  • Negative Controls : Including solvent-only samples to rule out contamination.
    Cross-laboratory validation through collaborative studies enhances reliability .

Q. How can researchers validate chromatographic methods for quantifying this compound in complex mixtures?

  • Methodological Answer : Validation parameters include:

  • Linearity : Testing across a concentration range (e.g., 0.1–100 µg/mL) with R² ≥ 0.99.
  • Limit of Detection (LOD) : Determined via signal-to-noise ratio (e.g., 3:1).
  • Recovery Studies : Spiking known concentrations into matrices (e.g., biological fluids) to assess extraction efficiency.
    Method robustness is tested under varying column temperatures and mobile-phase compositions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dosing regimens. Strategies include:

  • Meta-Analysis : Pooling data from multiple studies to identify trends, adjusting for covariates like solvent choice (DMSO vs. ethanol).
  • Dose-Response Curves : Establishing EC₅₀/IC₅₀ values across concentrations (e.g., 1 nM–100 µM).
  • Mechanistic Studies : Using knockout models or enzyme inhibitors to isolate pathways (e.g., lipid metabolism enzymes).
    Transparent reporting of raw data and statistical methods (e.g., ANOVA with post-hoc tests) is essential .

Q. How to design a mixed-methods approach to study the pharmacological mechanisms of this compound?

  • Methodological Answer : A mixed-methods framework could integrate:

  • Quantitative : High-throughput screening (e.g., binding assays for GPCR targets) and pharmacokinetic modeling (e.g., AUC calculations).
  • Qualitative : Thematic analysis of transcriptomic data to identify pathway enrichment (e.g., lipid signaling).
    Triangulation of results through iterative data collection (e.g., validating in vitro findings in zebrafish models) strengthens conclusions .

Q. What methodologies are suitable for analyzing degradation products of this compound under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies under stressors (e.g., UV light, humidity) coupled with:

  • LC-HRMS : To identify oxidative byproducts (e.g., hydroperoxides).
  • Kinetic Modeling : Determining degradation rate constants (k) at different pH levels.
    Environmental fate studies using soil/water microcosms assess biodegradation pathways .

Q. How to interpret conflicting results in toxicity studies of this compound?

  • Methodological Answer : Conflicting toxicity data may stem from species-specific metabolism or assay sensitivity. Approaches include:

  • Comparative Toxicology : Testing across models (e.g., rodent hepatocytes vs. human organoids).
  • Omics Profiling : Metabolomics to identify toxic metabolites (e.g., reactive aldehydes).
  • Threshold Analysis : Establishing NOAEL (No Observed Adverse Effect Level) via repeated-dose studies.
    Harmonizing experimental conditions (e.g., exposure duration) reduces variability .

Tables

Table 1 : Key Analytical Techniques for this compound

TechniqueApplicationCritical Parameters
GC-MSPurity assessment, isomer detectionColumn type (e.g., DB-5), EI mode
¹H NMRStructural confirmationSolvent (CDCl₃), δ 0.8–1.5 (CH₃)
FTIRFunctional group analysisResolution: 4 cm⁻¹, ATR sampling

Table 2 : Common Synthesis Challenges and Solutions

ChallengeSolutionEvidence Source
Low esterification yieldCatalyst optimization (e.g., lipases)
Isomer contaminationFractional distillation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.